molecular formula C23H25N3O3S B2963699 N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide CAS No. 681267-89-0

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide

Cat. No.: B2963699
CAS No.: 681267-89-0
M. Wt: 423.53
InChI Key: SVNIVIWXFIIANW-UHFFFAOYSA-N
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Description

The compound “N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Generally, these compounds are prepared by dissolving the free acid in an appropriate organic solvent, filtering the resultant mixture to remove contaminants, then adding this solution to a solution of two or more equivalents of ethanolamine in an organic solvent .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has demonstrated the synthesis and biological evaluation of novel compounds within this chemical class. For example, Kendre et al. (2015) prepared a series of derivatives through multi-component cyclo-condensation reactions, evaluating them for anti-bacterial and antifungal activities, with some compounds also screened for anti-inflammatory activity. This study highlights the potential use of these compounds in developing new antimicrobial and anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).

Anticancer and Antimetastatic Potential

Further, Wang et al. (2011) explored the anticancer and antimetastatic potential of derivatives targeting the urokinase receptor, showcasing their relevance in breast cancer research. This study provides insights into the synthesis of analogues, demonstrating significant inhibition of cell invasion, migration, and angiogenesis in breast cancer models (Wang et al., 2011).

Anti-inflammatory and Antioxidant Properties

Bandgar et al. (2009) synthesized a novel series of pyrazole chalcones, testing them for anti-inflammatory, antioxidant, and antimicrobial activities. This study indicates the chemical versatility and potential therapeutic applications of these compounds in treating inflammation and oxidative stress-related conditions (Bandgar et al., 2009).

Tautomerism and Structural Analysis

Cornago et al. (2009) focused on the structural analysis and tautomerism of NH-pyrazoles, providing foundational knowledge for understanding the chemical behavior and stability of these compounds, which is crucial for their application in drug design and development (Cornago et al., 2009).

Mechanism of Action

Target of Action

In some studies, similar compounds have been screened against human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP) and human germ cell alkaline phosphatase (h-GCAP) .

Biochemical Pathways

, it may influence pathways regulated by these enzymes. Alkaline phosphatases play a crucial role in many biological processes, including bone mineralization and the regulation of phosphate and calcium homeostasis.

Result of Action

, it might influence cellular processes regulated by these enzymes, potentially leading to changes in cell function and physiology.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the physiological environment within the body (such as pH, temperature, and presence of other biomolecules), as well as external factors such as storage conditions. For instance, the compound is recommended to be stored in a dry room at normal temperature .

Biochemical Analysis

Biochemical Properties

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to reduced activity of AchE, affecting normal nerve pulse transmission.

Cellular Effects

The compound N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can impact DNA, proteins, and lipids, leading to altered cellular functions.

Molecular Mechanism

At the molecular level, N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase (AchE) results in enzyme inhibition, which affects neurotransmission . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide can change over time. Studies have shown that the compound is relatively stable, but it can degrade under certain conditions . Long-term exposure to the compound can lead to sustained oxidative stress and cellular damage, affecting cellular functions and viability.

Dosage Effects in Animal Models

The effects of N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . For example, high doses of the compound have been associated with increased oxidative stress and cellular damage in animal studies.

Metabolic Pathways

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide is involved in various metabolic pathways. It undergoes biodegradation through oxidative pathways, leading to the formation of several metabolites . These metabolic processes can influence the compound’s activity and toxicity.

Transport and Distribution

The transport and distribution of N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, affecting its localization and activity.

Subcellular Localization

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications .

Properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-4-19(17-8-6-5-7-9-17)23(27)24-22-20-13-30(28,29)14-21(20)25-26(22)18-11-10-15(2)16(3)12-18/h5-12,19H,4,13-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNIVIWXFIIANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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